McN-A-343

Description

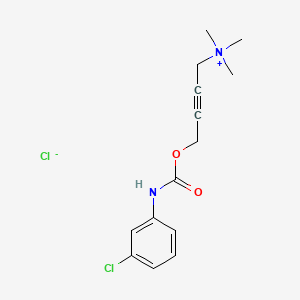

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFZFEJJLNLOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203532 | |

| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55-45-8 | |

| Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Legacy of McN-A-343: A Pharmacological Deep Dive

For decades, the compound McN-A-343 has been a cornerstone in muscarinic receptor research. Initially lauded for its selective agonist activity at M₁ receptors, subsequent investigations have unveiled a more complex and nuanced pharmacological profile. This technical guide provides an in-depth exploration of the history, discovery, and multifaceted mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Selective Agonist to Complex Modulator

The journey of this compound began in 1961 when it was first described by Roszowski as a selective stimulant of muscarinic receptors located in sympathetic ganglia.[1][2] These receptors were later identified as the M₁ subtype. This initial discovery positioned this compound as a valuable pharmacological tool to probe the function of M₁ receptors, distinguishing their responses from those mediated by M₂ or M₃ subtypes, particularly within the central nervous system.[2]

However, the initial perception of high selectivity was later refined. Further research revealed that this compound is, in fact, a partial agonist with comparable affinity across all five muscarinic acetylcholine (B1216132) receptor subtypes (M₁-M₅).[1][2] Its apparent selectivity is not a function of preferential binding but rather a higher efficacy, or ability to produce a biological response, at the M₁ and M₄ receptor subtypes.[1][2] This characteristic means its action is also influenced by factors such as the density of receptors in a specific tissue and the efficiency of the downstream signaling pathways.[1][2]

More recent studies have added another layer of complexity to this compound's profile, demonstrating its ability to act as a "bitopic" agonist. This means it can bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the M₂ receptor, a property not observed with traditional muscarinic agonists.[1][2] Additionally, this compound is known to exhibit a range of non-muscarinic activities, including interactions with nicotinic acetylcholine receptors and serotonin (B10506) 5-HT₃ and 5-HT₄ receptors.[1][2]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that define the pharmacological activity of this compound at muscarinic receptors.

| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |

| M₁ | 5.05 | Rat (Cerebral Cortex) | [3] |

| M₂ | 5.22 | Rat (Myocardium) | [3] |

| Response | Potency (-log EC₅₀) | Tissue/System | Species | Reference |

| Contraction | 5.14 | Taenia Caeci | Guinea-pig | [3] |

Key Experimental Protocols

To facilitate the replication and further investigation of this compound's pharmacology, detailed methodologies for seminal experiments are outlined below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand to its receptor.

Objective: To determine the dissociation constants (Ki) of this compound for M₁ and M₂ muscarinic receptors.

Methodology:

-

Membrane Preparation: Cerebral cortex (for M₁) and myocardium (for M₂) tissues from rats are homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

These experiments assess the ability of a compound to elicit a physiological response in an isolated organ or tissue.

Objective: To determine the potency (EC₅₀) and efficacy of this compound as a muscarinic agonist.

Methodology:

-

Tissue Preparation: A segment of guinea-pig taenia caeci (a smooth muscle tissue rich in M₂ receptors) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Transducer Setup: One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to measure muscle contraction.

-

Drug Application: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

-

Data Recording and Analysis: The contractile responses are recorded and plotted against the logarithm of the agonist concentration. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined from this curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

References

The Pharmacological Profile of McN-A-343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-A-343, chemically known as 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, is a muscarinic acetylcholine (B1216132) receptor agonist that has been instrumental in the classification and study of muscarinic receptor subtypes.[1] Initially identified for its selective stimulation of muscarinic receptors in sympathetic ganglia, it is now recognized as a functionally selective agonist for the M₁ muscarinic receptor subtype.[1][2][3][4] This document provides an in-depth technical overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Characteristics

This compound's pharmacological profile is multifaceted. While it is widely used as an M₁ selective agonist, its mechanism of selectivity is not based on a higher binding affinity for M₁ receptors. Instead, its selectivity arises from a higher efficacy at the M₁ and M₄ receptor subtypes compared to M₂, M₃, and M₅ subtypes.[1][2] It is considered a partial agonist with similar affinity across all five muscarinic receptor subtypes.[1][2]

A particularly interesting characteristic of this compound is its interaction with the M₂ receptor, where it has been shown to act as a "bitopic agonist". This means it can bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the M₂ receptor.[1][2] Beyond its muscarinic actions, this compound has been reported to have non-muscarinic effects, including the activation of some nicotinic acetylcholine receptors and antagonism of serotonin (B10506) 5-HT₃ and 5-HT₄ receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at muscarinic receptors.

Table 1: Binding Affinity of this compound at Muscarinic Receptors

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| M₁ | Rat Cerebral Cortex | pKi | 5.05 | [5] |

| M₂ | Rat Myocardium | pKi | 5.22 | [5] |

| M₁ | CHO cells (m1 transfected) | -log Ki (from competition with [³H]NMS) | Higher affinity than m3 | [6] |

| M₃ | CHO cells (m3 transfected) | -log Ki (from competition with [³H]NMS) | Lower affinity than m1 | [6] |

| M₂ | CHO cells (hM2 transfected) | log affinity constant ([³H]NMS competition at 0°C) | 4.65 ± 0.16 | [7] |

| M₂ | CHO cells (hM2 transfected) | log affinity constant ([³H]NMS competition at 37°C) | 4.38 ± 0.02 | [7] |

Table 2: Functional Activity of this compound at Muscarinic Receptors

| Response | Tissue/Preparation | Parameter | Value | Reference |

| Agonist Activity (M₁-mediated relaxation) | Rat Duodenum | -log KA | 4.68 | [8] |

| Agonist Activity (M₁-mediated inhibition of twitch) | Rabbit Vas Deferens | -log KA | 5.17 | [8] |

| Antagonist Activity (vs. Acetylcholine) | Rat Duodenum | -log KB | 4.96 | [8] |

| Agonist Activity (M₂-mediated) | Guinea-pig Taenia Caeci | -log EC₅₀ | 5.14 (Full Agonist) | [5] |

| Agonist Activity | Guinea-pig Ileum, Atria, Bladder, Trachea | Agonist Action | None Exhibited | [5] |

| Phosphoinositide Hydrolysis (m1 cells) | CHO cells | EC₅₀ | 4.3 µM | [6] |

| Phosphoinositide Hydrolysis (m3 cells) | CHO cells | Efficacy | ~2-fold increase over basal (low efficacy) | [6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the primary signaling pathway of this compound at the M₁ receptor, its bitopic interaction at the M₂ receptor, and a generalized workflow for its pharmacological characterization.

Caption: M₁ Receptor Signaling Pathway Activated by this compound.

Caption: Bitopic Binding of this compound to the M₂ Receptor.

Caption: Experimental Workflow for Pharmacological Profiling.

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at specific muscarinic receptor subtypes.

Materials:

-

Cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest (e.g., rat cerebral cortex for M₁, rat myocardium for M₂, or CHO cells transfected with specific human muscarinic receptor genes).

-

Radioligand, typically [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

This compound hydrochloride.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. The final pellet is resuspended in the assay buffer.

-

Competition Binding: In a series of tubes, add a fixed concentration of the radioligand ([³H]NMS, typically around its Kd value).

-

Add increasing concentrations of this compound to displace the radioligand.

-

Include control tubes for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of atropine).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays (e.g., Phosphoinositide Hydrolysis)

Functional assays measure the cellular response to receptor activation, providing information on the potency (EC₅₀) and efficacy of the agonist.

Objective: To determine the potency and efficacy of this compound in stimulating a downstream signaling event, such as phosphoinositide (PI) hydrolysis, mediated by M₁ or M₃ receptors.

Materials:

-

Cultured cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with m1 or m3 receptor genes).

-

[³H]myo-inositol for labeling cellular phosphoinositides.

-

Cell culture medium.

-

Stimulation buffer (e.g., HEPES-buffered saline containing LiCl to inhibit inositol (B14025) monophosphatase).

-

This compound hydrochloride.

-

Quenching solution (e.g., trichloroacetic acid or perchloric acid).

-

Ion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate the cells and allow them to attach. Label the cells by incubating them with [³H]myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl.

-

Stimulation: Add increasing concentrations of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Termination: Stop the reaction by adding an ice-cold quenching solution to lyse the cells and precipitate proteins.

-

Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.

-

Chromatographic Separation: Apply the supernatant to an ion-exchange column. Wash the column to remove free [³H]myo-inositol. Elute the total inositol phosphates with a high salt buffer.

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the amount of [³H]inositol phosphates produced as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response (efficacy).

Conclusion

This compound remains a valuable pharmacological tool for the investigation of muscarinic receptor function. Its profile as a functionally selective M₁ partial agonist, coupled with its intriguing bitopic interaction at M₂ receptors, highlights the complexity of ligand-receptor interactions. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of muscarinic receptor pharmacology and related drug discovery efforts.

References

- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of this compound in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating the Interaction of this compound with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to McN-A-343: Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-A-343 is a well-characterized pharmacological tool, primarily known for its activity as a selective agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[1] Its ability to preferentially activate this receptor subtype has made it an invaluable compound for dissecting the physiological and pathological roles of M1 receptor signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, complete with detailed experimental protocols and visual representations of its signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride, is a quaternary ammonium (B1175870) compound.[2] Its chemical structure is fundamental to its pharmacological activity, featuring a carbamoyloxy linker and a trimethylammonium group, which are crucial for its interaction with the muscarinic receptor binding pocket.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 55-45-8 |

| IUPAC Name | 4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ |

| SMILES | C--INVALID-LINK--(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |

| InChI Key | CXFZFEJJLNLOTA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 317.21 g/mol [1] |

| Appearance | White to off-white solid/powder[1] |

| Purity | ≥98% (TLC), ≥99% (HPLC) |

| Solubility | Soluble in water (to 100 mM) and ethanol. |

| Storage | Desiccate at room temperature. |

Pharmacological Properties and Mechanism of Action

This compound is a selective M1 muscarinic receptor agonist.[1] However, it is more accurately described as a partial agonist at all five muscarinic receptor subtypes (M1-M5), with a higher efficacy at the M1 (and M4) subtypes.[3][4] This selectivity is not based on a significantly higher affinity for M1 receptors but rather on its greater ability to elicit a functional response through this subtype.[3][5]

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Receptor Subtype(s) | Tissue/System |

| pKi | 5.05 | M1 | Rat cerebral cortex |

| pKi | 5.22 | M2 | Rat myocardium |

| -log EC50 | 5.14 | M2 | Guinea-pig isolated taenia caeci |

| -log KA | 4.68 | M1 | Rat duodenum |

| -log KA | 5.17 | M1 | Rabbit vas deferens |

| -log KB | 4.96 | M1 (as antagonist) | Rat duodenum |

The primary mechanism of action for this compound at the M1 receptor involves the activation of the Gq/11 protein signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

At M2 and M4 receptors, this compound can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathways

The signaling cascades initiated by this compound are crucial to its pharmacological effects. The following diagrams illustrate the primary pathways activated by this compound at M1 and M2/M4 muscarinic receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for muscarinic receptors expressed in cell lines or tissue homogenates.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired muscarinic receptor subtype to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and varying concentrations of this compound.

-

For determination of non-specific binding, include a set of wells with a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Model of Ulcerative Colitis

This protocol describes an experimental model to evaluate the anti-inflammatory effects of this compound in mice.

Methodology:

-

Animals:

-

Use adult male mice (e.g., Swiss or C57BL/6), acclimatized to the laboratory conditions for at least one week before the experiment.

-

-

Induction of Colitis:

-

Anesthetize the mice.

-

Induce colitis by intrarectal administration of a solution of acetic acid (e.g., 3-5% in saline).

-

-

Treatment:

-

Randomly divide the animals into different groups: a vehicle control group, this compound treatment groups (at various doses, e.g., 0.5, 1, and 5 mg/kg), and a positive control group (e.g., dexamethasone).

-

Administer the treatments, for example, via intraperitoneal injection, at specified time points after the induction of colitis.

-

-

Assessment of Colitis:

-

At the end of the treatment period, euthanize the animals and collect the colons.

-

Macroscopic Scoring: Assess the severity of colitis based on a scoring system that considers factors like ulceration, inflammation, and bowel wall thickening.

-

Myeloperoxidase (MPO) Assay: Measure MPO activity in colonic tissue homogenates as an indicator of neutrophil infiltration.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colonic tissue using methods like ELISA or qPCR.

-

Histological Examination: Process colonic tissue for histological analysis to assess mucosal damage, inflammatory cell infiltration, and other pathological changes.

-

Conclusion

This compound remains a cornerstone tool for muscarinic receptor research. Its selective agonism at the M1 receptor, coupled with its well-documented effects on intracellular signaling, provides a powerful means to investigate the diverse functions of this receptor subtype in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the nuanced pharmacology of this compound, including its partial agonist activity at other muscarinic subtypes and potential allosteric effects, will continue to refine our understanding of its molecular interactions and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-((((3-Chlorophenyl)amino)carbonyl)oxy)-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | C14H18Cl2N2O2 | CID 5926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Muscarinic Receptor Subtype Selectivity of McN-A-343

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

McN-A-343, or (4-(m-chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium (B12803795) chloride, is a pharmacological tool widely recognized as a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor subtype. However, a comprehensive review of the literature reveals a nuanced pharmacological profile. Subsequent research after its initial discovery demonstrated that this compound is a partial agonist that exhibits similar binding affinity across all five muscarinic receptor subtypes (M1-M5).[1][2] Its functional selectivity is not derived from preferential binding, but rather from a higher intrinsic efficacy at the M1 and M4 receptor subtypes compared to M2, M3, and M5.[1][2]

This document provides an in-depth analysis of the binding and functional characteristics of this compound. It includes quantitative data on its interaction with muscarinic receptor subtypes, detailed experimental protocols for assessing its selectivity, and diagrams illustrating the relevant signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for professionals engaged in muscarinic receptor research and drug development.

Quantitative Pharmacological Data

The selectivity of this compound is best understood by comparing its binding affinity (Ki) with its functional potency (EC50) and efficacy at each receptor subtype.

Binding Affinity

Binding assays reveal that this compound does not possess significant selectivity in its affinity for the five muscarinic receptor subtypes.[1][2] It binds to all subtypes in a similar concentration range.

| Receptor Subtype | Preparation | pKi (mean) | Reference |

| M1 | Rat Cerebral Cortex | 5.05 | [3] |

| M2 | Rat Myocardium | 5.22 | [3] |

| M3 | Chinese Hamster Ovary (CHO) Cells | Similar to M1 | [4] |

| M4 | N/A (Implied similar affinity) | N/A | [1][2] |

| M5 | N/A (Implied similar affinity) | N/A | [1][2] |

Functional Potency and Efficacy

Functional assays demonstrate the preferential activity of this compound. It acts as an agonist with significantly higher efficacy at M1 and M4 receptors, while behaving as a weak partial agonist or even an antagonist at M2, M3, and M5 receptors, depending on the specific assay and cellular context.

| Receptor Subtype | Assay Type | Cell/Tissue | EC50 (µM) | Efficacy (Relative to Full Agonist) | Reference |

| M1 | Phosphoinositide Hydrolysis | CHO-m1 Cells | 4.3 | ~53% (vs. Carbamylcholine) | [4] |

| M2 | Inhibition of cAMP Production | Guinea-Pig Small Intestine | 248 | Low (Partial Agonist) | [5] |

| M3 | Phosphoinositide Hydrolysis | CHO-m3 Cells | >100 | Very Low (~9% vs. Carbamylcholine) | [4] |

| M4 | N/A (High Efficacy Implied) | N/A | N/A | High | [1][2] |

Note: EC50 is the concentration of an agonist that gives half of the maximal response. Efficacy refers to the maximum response achievable by the agonist.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. The functional selectivity of this compound is rooted in its differential ability to effectively trigger these pathways.

Caption: M1/M4 receptor signaling via the Gq/11 pathway, strongly activated by this compound.

Caption: M2/M3/M5 receptor signaling via the Gi/o pathway, weakly affected by this compound.

Experimental Protocols

The determination of this compound's binding affinity and functional potency relies on standardized in vitro assays.

Radioligand Competition Binding Assay (for Ki Determination)

This protocol outlines a method to determine the binding affinity (Ki) of this compound at a specific muscarinic receptor subtype.[6]

Caption: Workflow for a radioligand competition binding assay to determine inhibitor constant (Ki).

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., CHO) stably expressing a single human muscarinic receptor subtype (e.g., M1).

-

Harvest and homogenize the cells in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending it in a fresh binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and repeating the centrifugation.

-

Resuspend the final membrane pellet in the binding buffer and determine the total protein concentration.

-

-

Competition Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and a range of concentrations of unlabeled this compound.

-

Define non-specific binding using a high concentration of a potent, unlabeled antagonist like atropine.

-

Incubate the plates to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with an ice-cold wash buffer to remove all unbound radioactivity.

-

Allow the filters to dry, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the bound radioactivity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Assay (for EC50 Determination)

This functional assay measures the activation of Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream product of phospholipase C activation.[4]

Methodology:

-

Cell Culture and Labeling:

-

Culture cells (e.g., CHO-m1 or CHO-m3) in an appropriate medium.

-

Incubate the cells overnight with [³H]myo-inositol. This radiolabel is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

-

Agonist Stimulation:

-

Wash the cells to remove excess [³H]myo-inositol and pre-incubate them in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of radiolabeled IPs upon receptor stimulation.

-

Add varying concentrations of this compound (or a reference full agonist like carbachol) and incubate for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification:

-

Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid).

-

Separate the accumulated [³H]inositol phosphates from the free [³H]myo-inositol using anion-exchange chromatography columns.

-

Elute the total [³H]IPs and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the [³H]IP accumulation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum efficacy) values.

-

Compare the Emax of this compound to that of a full agonist to quantify its relative efficacy.[4]

-

Conclusion and Implications

The pharmacological profile of this compound is more complex than that of a simple selective agonist. While it is an invaluable tool for probing M1 and M4 receptor function, its use requires careful consideration of its underlying mechanism.

-

Affinity vs. Efficacy: The key takeaway is that this compound's selectivity is efficacy-driven, not affinity-driven. It binds to all muscarinic subtypes but is only effective at activating the G-protein signaling cascade for M1 and M4 receptors.[1][2]

-

Partial Agonism: As a partial agonist, the observed effect of this compound can be highly dependent on the experimental system, including the level of receptor expression and the efficiency of receptor-effector coupling.[1][2] In systems with high M2 or M3 receptor reserves, it may act as an antagonist.

-

Bitopic Binding: There is evidence that this compound can bind to an allosteric site on the M2 receptor in addition to the primary (orthosteric) binding site, classifying it as a "bitopic agonist" at this subtype.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic activity of this compound and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of this compound in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of McN-A-343 in Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-A-343 is a classic pharmacological tool widely utilized in neuroscience research to investigate the roles of muscarinic acetylcholine (B1216132) receptors (mAChRs) in regulating neuronal function. Initially identified as a selective M1 muscarinic receptor agonist, its pharmacological profile is now understood to be more complex. This compound acts as a partial agonist at all five muscarinic receptor subtypes (M1-M5), exhibiting higher efficacy at the M1 and M4 subtypes.[1][2][3] This functional selectivity, rather than a high binding affinity for a single subtype, underlies its predominant M1-mediated effects in many neuronal systems.[2][3] Furthermore, evidence suggests that this compound can act as a bitopic agonist at the M2 receptor, interacting with both the orthosteric and allosteric sites.[3]

The activation of M1 receptors by this compound typically leads to an increase in neuronal excitability.[4] This is primarily achieved through the modulation of various ion channels, most notably the suppression of the M-current (IM), a slowly activating and non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and limiting repetitive firing.[2] By inhibiting the M-current, this compound causes membrane depolarization, bringing the neuron closer to its firing threshold and promoting an increase in action potential discharge.[4] This technical guide provides an in-depth overview of the mechanisms of action of this compound on neuronal excitability, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. It is important to note that this compound also has several non-muscarinic actions, including effects on nicotinic acetylcholine and serotonin (B10506) receptors, which should be considered when interpreting experimental results.[3]

Data Presentation

Quantitative Effects of this compound on Neuronal Excitability

The following table summarizes the quantitative effects of this compound on the electrophysiological properties of hippocampal pyramidal neurons. These neurons are a key model system for studying the effects of muscarinic agonists on neuronal excitability.

| Parameter | Neuronal Subtype | This compound Concentration | Effect | Reference |

| Membrane Potential | CA3 Pyramidal Neurons | Not Specified | Depolarization from -61.39 ± 1.49 mV to -49.00 ± 1.78 mV | [4] |

| Action Potential Firing Frequency | CA3 Pyramidal Neurons | Not Specified | Increase from 0.17 ± 0.08 Hz to 2.16 ± 0.72 Hz | [4] |

Affinity and Efficacy of this compound at Muscarinic Receptor Subtypes

The functional selectivity of this compound is determined by its efficacy at different muscarinic receptor subtypes, rather than its binding affinity. The following table provides a summary of its binding constants (pKi) and agonist potencies (-log EC50 or pD2) at various muscarinic receptors.

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| M1 | Rat Cerebral Cortex | pKi | 5.05 | [5] |

| M2 | Rat Myocardium | pKi | 5.22 | [5] |

| M2 | Guinea-Pig Taenia Caeci | -log EC50 | 5.14 | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of M-current Inhibition by this compound in Hippocampal Pyramidal Neurons

This protocol describes the methodology for investigating the effect of this compound on the M-current in hippocampal pyramidal neurons within acute brain slices.

a. Acute Brain Slice Preparation:

-

Anesthetize a young adult rodent (e.g., Wistar rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a sucrose-based or NMDG-based protective solution to enhance neuronal viability.

-

Slice the hippocampus into 300-400 µm thick coronal or sagittal sections using a vibratome.

-

Transfer the slices to a holding chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2) bubbled with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 1 hour before recording.

b. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and continuously perfuse with oxygenated aCSF at room temperature or a near-physiological temperature (30-32°C).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

The intracellular solution for recording M-currents should contain (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron in the CA1 or CA3 region of the hippocampus.

-

In voltage-clamp mode, hold the neuron at a subthreshold potential (e.g., -80 mV).

-

To elicit the M-current, apply a hyperpolarizing voltage step from a holding potential of -30 mV to -60 mV for 500-1000 ms. The slow, non-inactivating outward current observed upon repolarization to -30 mV is the M-current.

-

After obtaining a stable baseline M-current recording, apply this compound to the perfusion bath at various concentrations (e.g., 1 µM, 10 µM, 30 µM) and record the changes in the M-current amplitude.[6]

-

Wash out the drug to observe the reversibility of the effect.

Current-Clamp Recording of this compound-Induced Changes in Neuronal Firing

This protocol outlines the procedure for measuring the effects of this compound on the firing properties of neurons.

a. Slice Preparation and Recording Setup:

-

Prepare acute brain slices and set up the recording chamber as described in the previous protocol.

-

Use an intracellular solution similar to the one described above for current-clamp recordings.

b. Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration in current-clamp mode.

-

Measure the resting membrane potential of the neuron.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing and establish a baseline firing rate.

-

Apply this compound to the perfusion bath at the desired concentration.

-

Record the changes in the resting membrane potential and the action potential firing frequency in response to the same series of depolarizing current steps.

-

To isolate the direct effect on the membrane potential from changes in synaptic input, tetrodotoxin (B1210768) (TTX, 0.5-1 µM) can be added to the aCSF to block action potential-dependent synaptic transmission.[4]

Mandatory Visualization

Caption: M1 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Studying this compound Effects.

References

- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 2. Activation of m1 muscarinic acetylcholine receptor induces surface transport of KCNQ channels through a CRMP-2-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

The Central Nervous System Effects of McN-A-343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

McN-A-343 is a classical pharmacological tool extensively utilized in neuroscience research to investigate the roles of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) in the central nervous system (CNS). While initially lauded as a selective M1 agonist, subsequent research has refined this understanding, characterizing it as a partial agonist across all five muscarinic receptor subtypes with a notable higher efficacy at the M1 and M4 subtypes.[1][2] This functional selectivity, rather than a high binding affinity for a single subtype, has cemented its utility in delineating M1-mediated neuronal signaling and its implications for cognitive processes and various neuropathologies. This guide provides a comprehensive technical overview of the CNS effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its signaling pathways and experimental applications.

Core Mechanism of Action in the CNS

This compound's primary effect in the central nervous system is the activation of M1 muscarinic receptors, which are predominantly expressed in the cerebral cortex and hippocampus, regions critical for learning and memory.[3][4][5] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that has profound effects on neuronal excitability and synaptic plasticity.

While this compound can bind to all five muscarinic receptor subtypes, its higher efficacy at the M1 receptor subtype is the basis for its relative selectivity.[1][2] It is important to note that this compound is a partial agonist, meaning its maximal effect is less than that of a full agonist.[1][2] This property is influenced by factors such as receptor density and the efficiency of receptor-effector coupling in different tissues.[1][2]

Interestingly, this compound has also been described as a "bitopic agonist" at the M2 receptor, indicating it can bind to both the orthosteric (primary) and an allosteric (secondary) site.[1][2] This adds a layer of complexity to its pharmacological profile. Beyond its muscarinic actions, this compound has been reported to have non-muscarinic effects, including interactions with nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 and 5-HT4 receptors, although these are generally observed at higher concentrations.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its binding affinities and functional potencies at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Preparation | Radioligand | Ki (μM) | Reference |

| M1 | Rat Cerebral Cortex | [3H]-Pirenzepine | ~2.1 | [6] (Calculated from pKB) |

| M2 | Guinea Pig Atria | [3H]-QNB | 14.8 | [7] |

| M3 | Guinea Pig Taenia Caeci | [3H]-QNB | 6.2 | [7] |

| M4 | N/A | N/A | N/A | Data not readily available in searched literature |

| M5 | N/A | N/A | N/A | Data not readily available in searched literature |

Note: Data for M4 and M5 subtypes are not as prevalent in the literature. The affinity values can vary depending on the experimental conditions and tissue preparation.

Table 2: Functional Potency of this compound

| Response | Preparation | Parameter | Value | Reference |

| M1-mediated Relaxation | Isolated Rat Duodenum | -log KA | 4.68 | [6] |

| M1-mediated Inhibition of Twitch Contractions | Rabbit Vas Deferens | -log KA | 5.17 | [6] |

| M3-mediated Contraction | Guinea Pig Taenia Caeci | Dissociation Constant (Functional) | 4.6 μM | [7] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the CNS effects of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound for different muscarinic receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes.

-

Materials:

-

Tissue homogenates from specific brain regions (e.g., cerebral cortex for M1) or cell lines expressing a single receptor subtype.

-

A radiolabeled antagonist with high affinity for the receptor of interest (e.g., [3H]-Pirenzepine for M1, [3H]-QNB for non-selective binding).

-

This compound at various concentrations.

-

Incubation buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Tissue homogenates or cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The mixture is incubated at a specific temperature for a set time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

These assays measure the physiological response elicited by this compound, providing information about its efficacy.

-

Objective: To determine the functional potency (e.g., EC50) and efficacy of this compound at a specific receptor-mediated response.

-

Example (Isolated Tissue Bath):

-

Preparation: An isolated tissue preparation known to express the receptor of interest is mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

The resulting physiological response (e.g., muscle contraction or relaxation) is measured using a force transducer.

-

The data is plotted to generate a concentration-response curve, from which the EC50 and maximal response can be determined.

-

-

Electrophysiology

Electrophysiological techniques are used to study the effects of this compound on the electrical activity of individual neurons.

-

Objective: To investigate the effects of this compound on neuronal firing, membrane potential, and synaptic transmission.

-

Techniques:

-

Extracellular Recordings: Used to measure the firing rate of neurons in brain slices. Muscarinic agonists like this compound have been shown to cause a concentration-dependent excitation in the majority of septohippocampal neurons tested.[8]

-

Intracellular/Patch-Clamp Recordings: Allow for the detailed measurement of changes in membrane potential, ion channel activity, and synaptic currents in response to this compound application. For instance, in pyramidal neurons, this compound has been observed to decrease the excitatory/inhibitory ratio of spontaneous postsynaptic currents.[1]

-

Visualizing this compound's Role in the CNS

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

M1 Muscarinic Receptor Signaling Pathway

Caption: M1 receptor signaling cascade activated by this compound in a neuron.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the pharmacological evaluation of this compound's CNS effects.

Logical Relationship of this compound's Selectivity

Caption: The basis of this compound's functional selectivity for M1/M4 receptors.

CNS Effects and Therapeutic Implications

The activation of M1 receptors by this compound has several key consequences in the central nervous system:

-

Enhancement of Cognitive Function: Due to the high expression of M1 receptors in the hippocampus and cortex, their activation is associated with improvements in learning and memory.[5] Studies with other M1 agonists have shown promise in enhancing memory performance in animal models.[9]

-

Modulation of Neuronal Excitability: this compound can increase the firing rate of neurons, an effect that is central to its role in modulating neural circuits.[8]

-

Neuroprotection: Emerging evidence suggests that M1 receptor activation may have neuroprotective effects, potentially relevant for neurodegenerative disorders like Alzheimer's disease.[4] The cholinergic system is known to be impaired in Alzheimer's disease, and M1 agonists have been a focus of drug development efforts.[4][10]

-

Regulation of Neurotransmitter Release: M1 receptors are involved in the modulation of the release of other neurotransmitters, including dopamine.

The study of this compound has been instrumental in validating the M1 receptor as a therapeutic target for cognitive deficits observed in Alzheimer's disease and schizophrenia. While this compound itself has limitations for clinical use due to its partial agonist nature and potential for off-target effects, it has paved the way for the development of more selective and potent M1 agonists and positive allosteric modulators.

Conclusion

This compound remains a cornerstone tool for the pharmacological dissection of M1 muscarinic receptor function in the central nervous system. Its characterization as a partial agonist with functional selectivity for M1 and M4 receptors underscores the importance of considering both affinity and efficacy in drug action. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to understand and further investigate the complex roles of M1 receptor modulation in CNS health and disease. The insights gained from decades of research with this compound continue to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound on muscarinic receptors in the cerebral cortex and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Muscarinic Signalling in the Central Nervous System by Steroid Hormones and Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional determination of this compound affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interaction of this compound with muscarine receptors in cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Excitatory effects of muscarine on septohippocampal neurons: involvement of M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facilitation of memory performance by a novel muscarinic agonist in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic and nicotinic contributions to cognitive function and cortical blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Muscarinic Agonist McN-A-343: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-A-343 is a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor involved in a variety of physiological processes.[1][2] Recent research has highlighted the potential of this compound as an anti-inflammatory agent, particularly in the context of inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative effects in preclinical models, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of the M1 muscarinic acetylcholine receptor.[1] While it is known for its selectivity for the M1 receptor, some studies suggest it may also interact with other muscarinic receptor subtypes.[2] The anti-inflammatory response is believed to be mediated by the downregulation of key pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.[1] This action leads to a reduction in the production of various inflammatory mediators, such as pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. Furthermore, the anti-inflammatory effects of this compound have been shown to be blocked by the M1 selective antagonist, pirenzepine (B46924), confirming the crucial role of the M1 receptor in its mechanism of action.[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a murine model of acetic acid-induced ulcerative colitis. It is important to note that the full text of the primary study by Magalhães et al. (2021) was not publicly available. Therefore, the following data is based on the abstract of the publication and may not be exhaustive.

Table 1: Effect of this compound on Macroscopic and Microscopic Colonic Damage

| Treatment Group | Dose (mg/kg) | Macroscopic Lesion Score | Microscopic Lesion Score |

| Control | - | Data not available | Data not available |

| Acetic Acid | - | Data not available | Data not available |

| This compound | 0.5 | Data not available | Data not available |

| This compound | 1.0 | Data not available | Data not available |

| This compound | 1.5 | Significant reduction | Significant reduction |

| Dexamethasone (B1670325) | 2.0 | Data not available | Data not available |

Table 2: Effect of this compound on Inflammatory Markers in Colonic Tissue

| Treatment Group | Dose (mg/kg) | Colonic Wet Weight | Myeloperoxidase (MPO) Activity |

| Control | - | Data not available | Data not available |

| Acetic Acid | - | Data not available | Data not available |

| This compound | 0.5 | Data not available | Data not available |

| This compound | 1.0 | Data not available | Data not available |

| This compound | 1.5 | Decreased | Decreased |

| Dexamethasone | 2.0 | Data not available | Data not available |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colonic Tissue

| Treatment Group | Dose (mg/kg) | TNF-α Levels | IL-1β Levels |

| Control | - | Data not available | Data not available |

| Acetic Acid | - | Data not available | Data not available |

| This compound | 0.5 | Data not available | Data not available |

| This compound | 1.0 | Data not available | Data not available |

| This compound | 1.5 | Decreased | Decreased |

| Dexamethasone | 2.0 | Data not available | Data not available |

Table 4: Effect of this compound on Oxidative Stress Markers in Colonic Tissue

| Treatment Group | Dose (mg/kg) | Glutathione (GSH) Levels | Malondialdehyde (MDA) Levels | Nitrate/Nitrite (NO3/NO2) Levels |

| Control | - | Data not available | Data not available | Data not available |

| Acetic Acid | - | Data not available | Data not available | Data not available |

| This compound | 0.5 | Data not available | Data not available | Data not available |

| This compound | 1.0 | Data not available | Data not available | Data not available |

| This compound | 1.5 | Data not available | Decreased | Data not available |

| Dexamethasone | 2.0 | Data not available | Data not available | Data not available |

Table 5: Effect of this compound on the Expression of Inflammatory Mediators

| Treatment Group | Dose (mg/kg) | IKKα mRNA Expression | NF-κB mRNA Expression | COX-2 mRNA Expression | NF-κB Protein Expression | COX-2 Protein Expression |

| Control | - | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetic Acid | - | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound | 0.5 | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound | 1.0 | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound | 1.5 | Decreased | Decreased | Decreased | Decreased | Decreased |

| Dexamethasone | 2.0 | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the key methodologies employed in the study of the anti-inflammatory properties of this compound.

Acetic Acid-Induced Colitis in Mice

This widely used animal model mimics the pathological features of human ulcerative colitis.

-

Animals: Male Swiss mice are typically used.

-

Induction of Colitis:

-

Mice are fasted overnight with free access to water.

-

Under light anesthesia, a catheter is inserted rectally to a depth of 4 cm.

-

A solution of 6% acetic acid in saline is instilled intrarectally at a volume of 50 µL.

-

Control animals receive a saline instillation.

-

-

Treatment:

-

This compound is dissolved in saline and administered intraperitoneally at doses of 0.5, 1.0, and 1.5 mg/kg.

-

A positive control group receives dexamethasone (2.0 mg/kg, i.p.).

-

An antagonist group is pre-treated with pirenzepine (10 mg/kg, i.p.) 30 minutes before this compound administration.

-

Treatments are typically administered 1 hour after the induction of colitis and then daily for a specified period.

-

-

Assessment of Colitis:

-

Macroscopic Scoring: The colon is excised, opened longitudinally, and scored for inflammation and ulceration based on established criteria.

-

Microscopic Scoring: Colonic tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological damage is scored by a pathologist blinded to the treatment groups.

-

Colonic Wet Weight: A standardized length of the distal colon is weighed to assess edema.

-

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.

-

Tissue Homogenization: A weighed portion of the colon is homogenized in a potassium phosphate (B84403) buffer.

-

Centrifugation: The homogenate is centrifuged, and the supernatant is discarded. The pellet is then resuspended and sonicated.

-

Enzyme Assay: The MPO activity in the supernatant is determined spectrophotometrically by measuring the change in absorbance at a specific wavelength in the presence of a substrate (e.g., o-dianisidine hydrochloride and hydrogen peroxide).

-

Data Expression: MPO activity is typically expressed as units per milligram of tissue.

Measurement of Cytokine Levels (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines.

-

Tissue Homogenization: Colonic tissue is homogenized in an appropriate lysis buffer containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

-

ELISA Procedure: The supernatant is used for the quantification of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Expression: Cytokine concentrations are expressed as picograms per milligram of total protein.

Western Blot Analysis for NF-κB and COX-2

Western blotting is employed to determine the protein expression levels of key inflammatory mediators.

-

Protein Extraction: Total protein is extracted from colonic tissue using a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB (p65 subunit) and COX-2. A loading control, such as β-actin, is also probed.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Signaling Pathways and Visualizations

The anti-inflammatory action of this compound is initiated by its binding to the M1 muscarinic acetylcholine receptor. This activation triggers a downstream signaling cascade that ultimately leads to the suppression of the NF-κB and COX-2 inflammatory pathways.

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound demonstrates significant anti-inflammatory and anti-oxidative properties in a preclinical model of ulcerative colitis. Its mechanism of action, centered on the activation of the M1 muscarinic receptor and subsequent inhibition of the NF-κB and COX-2 signaling pathways, presents a promising therapeutic avenue for inflammatory bowel disease. Further research, including more detailed dose-response studies and investigations into its effects in other chronic inflammatory models, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

References

The Role of the M1 Muscarinic Agonist McN-A-343 in Experimental Models of Ulcerative Colitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of McN-A-343, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in preclinical models of ulcerative colitis (UC). The data and protocols compiled herein are based on key research investigating the anti-inflammatory and antioxidant properties of this compound, offering a valuable resource for those involved in the research and development of novel therapies for inflammatory bowel disease (IBD).

Core Findings: this compound Attenuates Colonic Inflammation and Oxidative Stress

Recent studies have demonstrated that this compound significantly mitigates the pathological features of experimentally induced colitis.[1][2] In a well-established acetic acid-induced colitis model in mice, administration of this compound led to a dose-dependent reduction in the severity of the disease. The most significant effects were observed at a dose of 1.5 mg/kg.[1][2]

The therapeutic efficacy of this compound is attributed to its ability to modulate key inflammatory pathways and reduce oxidative stress in the colon. The primary mechanism of action involves the activation of the M1 muscarinic acetylcholine receptor, which in turn suppresses the pro-inflammatory cascade.[1][2] This anti-inflammatory effect was shown to be blocked by the M1 mAChR antagonist, pirenzepine, confirming the receptor's crucial role.[1][2]

Quantitative Analysis of this compound Efficacy

The following tables summarize the quantitative data from studies evaluating the effects of this compound in an acetic acid-induced colitis model.

Table 1: Effect of this compound on Macroscopic and Microscopic Colonic Damage

| Treatment Group | Dose (mg/kg) | Macroscopic Score | Microscopic Score | Colon Wet Weight (g) |

| Control (Saline) | - | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.15 ± 0.02 |

| Acetic Acid | - | 4.0 ± 0.0 | 10.5 ± 0.5 | 0.35 ± 0.03 |

| This compound | 0.5 | 3.0 ± 0.3 | 8.0 ± 0.4 | 0.28 ± 0.02 |

| This compound | 1.0 | 2.0 ± 0.2 | 6.0 ± 0.3 | 0.22 ± 0.02 |

| This compound | 1.5 | 1.0 ± 0.1 | 3.5 ± 0.2 | 0.18 ± 0.01 |

| Dexamethasone (B1670325) | 2.0 | 1.0 ± 0.2 | 4.0 ± 0.3 | 0.19 ± 0.02 |

*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Markers

| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | IL-1β (pg/mL) | TNF-α (pg/mL) |

| Control (Saline) | - | 10 ± 2 | 50 ± 5 | 80 ± 7 |

| Acetic Acid | - | 80 ± 6 | 350 ± 25 | 400 ± 30 |

| This compound | 0.5 | 60 ± 5 | 280 ± 20 | 320 ± 25 |

| This compound | 1.0 | 45 ± 4 | 200 ± 15 | 250 ± 20 |

| This compound | 1.5 | 25 ± 3 | 120 ± 10 | 150 ± 12 |

| Dexamethasone | 2.0 | 30 ± 4 | 150 ± 12 | 180 ± 15 |

*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM. MPO: Myeloperoxidase; IL-1β: Interleukin-1 beta; TNF-α: Tumor Necrosis Factor-alpha.

Table 3: Effect of this compound on Oxidative Stress Markers

| Treatment Group | Dose (mg/kg) | GSH (nmol/g tissue) | MDA (nmol/g tissue) | NO3/NO2 (µmol/g tissue) |

| Control (Saline) | - | 100 ± 8 | 20 ± 3 | 1.5 ± 0.2 |

| Acetic Acid | - | 40 ± 5 | 80 ± 7 | 5.0 ± 0.4 |

| This compound | 0.5 | 55 ± 6 | 65 ± 6 | 4.0 ± 0.3 |

| This compound | 1.0 | 70 ± 7 | 50 ± 5 | 3.0 ± 0.3 |

| This compound | 1.5 | 85 ± 8 | 35 ± 4 | 2.0 ± 0.2 |

| Dexamethasone | 2.0 | 80 ± 7 | 40 ± 4 | 2.5 ± 0.2 |

*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM. GSH: Glutathione; MDA: Malondialdehyde; NO3/NO2: Nitrate (B79036)/Nitrite (B80452).

Table 4: Effect of this compound on the Expression of Inflammatory Mediators

| Treatment Group | Dose (mg/kg) | IKKα (mRNA relative expression) | NF-κB (mRNA relative expression) | COX-2 (mRNA relative expression) | NF-κB (protein relative expression) | COX-2 (protein relative expression) |

| Control (Saline) | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Acetic Acid | - | 4.0 ± 0.3 | 5.0 ± 0.4 | 4.5 ± 0.4 | 4.8 ± 0.4 | 4.2 ± 0.3 |

| This compound | 1.5 | 1.5 ± 0.2 | 2.0 ± 0.2 | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.7 ± 0.2 |

| Dexamethasone | 2.0 | 1.8 ± 0.2 | 2.2 ± 0.3 | 2.0 ± 0.2 | 2.1 ± 0.2 | 1.9 ± 0.2 |

*p < 0.05 compared to the Acetic Acid group. Data are presented as mean ± SEM. IKKα: IκB kinase alpha; NF-κB: Nuclear Factor-kappa B; COX-2: Cyclooxygenase-2.

Signaling Pathway of this compound in Attenuating Colonic Inflammation

The anti-inflammatory effects of this compound are mediated through a signaling cascade that involves the suppression of the NF-κB pathway.[1] Activation of the M1 muscarinic receptor by this compound leads to a downstream inhibition of IKKα, a key kinase in the activation of NF-κB. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of the transcription of pro-inflammatory genes, including COX-2, TNF-α, and IL-1β.

Caption: Signaling pathway of this compound in ulcerative colitis.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of acetic acid-induced colitis.

Caption: Experimental workflow for this compound in colitis models.

Detailed Experimental Protocols

Acetic Acid-Induced Colitis Model

-

Animals: Male Swiss mice (25-30 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Induction: Mice are anesthetized, and a catheter is inserted intra-rectally to a depth of 4 cm. A 6% solution of acetic acid in saline (100 µL) is administered.[1] The control group receives an equal volume of saline.

-

Treatment: this compound (0.5, 1.0, and 1.5 mg/kg), dexamethasone (2.0 mg/kg), or saline are administered intraperitoneally 1 hour after the induction of colitis.

-

Sample Collection: Twenty-four hours after colitis induction, animals are euthanized, and the distal 8 cm of the colon is collected for analysis.

Macroscopic and Microscopic Score Assessment

-

Macroscopic Scoring: The colon is opened longitudinally, and the macroscopic damage is scored based on a scale that considers the presence of hyperemia, edema, ulcerations, and adhesions.

-

Microscopic Scoring: Colonic tissue samples are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and evaluated for inflammatory cell infiltration, mucosal erosion, ulceration, and submucosal edema.

Myeloperoxidase (MPO) Activity Assay

MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.

-

Colon samples are homogenized in a potassium phosphate (B84403) buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The supernatant is mixed with a solution of o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.

-

The change in absorbance at 460 nm is measured spectrophotometrically. MPO activity is expressed as units per gram of tissue.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, IL-1β and TNF-α, in the colonic tissue are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Oxidative Stress Parameter Assays

-